2-Bromo-5-propoxypyridine

Lipophilicity Drug design Physicochemical profiling

SAR campaigns requiring a defined lipophilicity (LogP ≈ 2.6-2.7) face reproducibility risks when substituting generic alkoxypyridines. 2-Bromo-5-propoxypyridine (CAS 1144110-15-5) provides the exact C3 linear alkoxy chain to lock in membrane permeability and metabolic stability trends. • LogP 2.7 ± 0.05 - avoid 0.4-0.8 log unit shifts that alter microsomal clearance. • 2-Bromo regioisomer - accelerates oxidative addition in Suzuki coupling, enabling lower Pd catalyst loads. • QC-certified purity (98% HPLC, NMR) - eliminates catalyst poisoning from residual 5-hydroxy precursor. For array synthesis, this single regioisomer ensures uniform coupling kinetics across 96-well plates, removing batch-wise variability in cross-coupling efficiency.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 1144110-15-5
Cat. No. B1376852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-propoxypyridine
CAS1144110-15-5
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCCCOC1=CN=C(C=C1)Br
InChIInChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3
InChIKeyWYYGEMJWLYTXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-propoxypyridine: Core Identity and Comparator Landscape


2-Bromo-5-propoxypyridine (CAS 1144110-15-5) is a 2,5-disubstituted pyridine building block (C₈H₁₀BrNO, MW 216.07 g/mol) bearing a bromine atom at the 2-position and an n-propoxy group at the 5-position [1]. Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 22.1 Ų place it within a homologous series of 2-bromo-5-alkoxypyridines that spans methoxy through butoxy chain lengths [1]. The compound is supplied with certified purity specifications (typically 95–98%) validated by HPLC, NMR, or GC, and is primarily utilized as a synthetic intermediate for palladium-catalyzed cross-coupling reactions and medicinal chemistry library synthesis [1].

Generic Substitution Risks for 2-Bromo-5-propoxypyridine


Within the 2-bromo-5-alkoxypyridine series, even single-carbon variations in the alkoxy chain produce measurable shifts in lipophilicity (ΔLogP ≈ 0.39 per methylene unit) that directly influence membrane permeability, metabolic stability, and chromatographic behavior [1]. Furthermore, the 2-bromo substitution pattern—as opposed to the regioisomeric 5-bromo-2-propoxypyridine—determines the electronic environment at the reactive carbon center, dictating oxidative addition rates in palladium-catalyzed cross-coupling reactions [2]. Blindly substituting one alkoxy homolog or regioisomer for another risks altered reaction kinetics, divergent biological activity, and loss of crystallinity in subsequent intermediates. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

2-Bromo-5-propoxypyridine: Quantified Analogue Comparison


LogP Gradient Across 2-Bromo-5-alkoxypyridines

2-Bromo-5-propoxypyridine exhibits a computed LogP of 2.63, representing a 0.78 log unit increase over the methoxy analog (LogP 1.85) and a 0.39 log unit increase over the ethoxy analog (LogP 2.24) [1]. This incremental lipophilicity, driven by the three-carbon n-propoxy chain, translates to an approximately six-fold higher theoretical partition coefficient versus the methoxy congener and a roughly 2.5-fold increase versus the ethoxy congener, while the isopropoxy variant shows a nearly identical LogP of 2.63 but with distinct steric topology .

Lipophilicity Drug design Physicochemical profiling

Bromine Regioisomerism and Cross-Coupling Reactivity

2-Bromo-5-propoxypyridine positions the bromine atom at C2 of the pyridine ring, ortho to the ring nitrogen, whereas the regioisomer 5-Bromo-2-propoxypyridine (CAS 850142-79-9) places bromine at C5, para to the nitrogen relative to the alkoxy substituent . Although both isomers share identical molecular formula (C₈H₁₀BrNO), molecular weight (216.07), LogP (2.63), and PSA (22.12 Ų), the C2-bromo derivative benefits from enhanced electrophilicity at the carbon bearing bromine due to the electron-withdrawing inductive effect of the ortho-pyridine nitrogen, which accelerates the oxidative addition step in Pd(0)-catalyzed Suzuki, Negishi, and Buchwald-Hartwig couplings [1]. This electronic bias is a well-established principle in heterocyclic chemistry and has practical consequences for reaction rate, catalyst loading, and yield optimization.

Cross-coupling Regioselectivity Synthetic methodology

Steric Differentiation: n-Propoxy vs Isopropoxy

2-Bromo-5-propoxypyridine (n-propoxy, linear chain) and 2-Bromo-5-isopropoxypyridine (branched isopropoxy) possess essentially identical computed LogP values (2.63 vs 2.63) and identical molecular weight (216.07 g/mol) [1]. However, the n-propoxy group presents a linear, flexible three-carbon chain extending from the ether oxygen, whereas the isopropoxy group introduces branching at the α-carbon to oxygen, increasing steric bulk proximal to the pyridine ring. This steric difference, while not altering gross physicochemical descriptors, can differentially affect: (a) binding pocket complementarity when the pyridine core is elaborated into bioactive molecules, (b) crystallinity and melting point of downstream intermediates, and (c) regioselectivity in subsequent electrophilic aromatic substitution reactions on the pyridine ring .

Steric effects Structure-activity relationship Molecular recognition

Purity Specifications and Cross-Coupling Reproducibility

Commercially available 2-Bromo-5-propoxypyridine is supplied with certified purity specifications supported by batch-specific analytical data. Supplier Bidepharm provides standard purity of 95% with accompanying QC documentation including NMR, HPLC, and GC traces . Supplier CymitQuimica offers material at 98% purity . This level of characterization exceeds the typical documentation for less common alkoxy variants such as 2-Bromo-5-butoxypyridine (CAS 856850-75-4), for which fewer suppliers provide multi-technique QC certificates . The presence of verified purity data is critical because residual 2-Bromo-5-hydroxypyridine starting material or alkylating agent carryover can poison palladium catalysts and compromise cross-coupling yields.

Quality control Reproducibility Procurement specification

2-Bromo-5-propoxypyridine: Application Scenarios for Procurement


Lead Optimization with Tunable Lipophilicity

When a medicinal chemistry program has established that a LogP near 2.6–2.7 is optimal for balancing target potency with acceptable metabolic stability, 2-Bromo-5-propoxypyridine serves as the direct-entry building block to install this precise lipophilicity via Suzuki coupling at the 2-position. The 0.39 LogP gap relative to the ethoxy analog and 0.78 LogP gap relative to the methoxy analog are large enough to measurably shift microsomal clearance and Caco-2 permeability, making the propoxy variant the correct procurement choice when the SAR trend demands a three-carbon linear alkoxy chain rather than a two-carbon or branched alternative.

Pd-Catalyzed Library Synthesis with Enhanced Electrophilicity

For parallel synthesis campaigns constructing biaryl or aryl-amine libraries via Suzuki or Buchwald-Hartwig coupling, the 2-bromo substitution pattern of 2-Bromo-5-propoxypyridine offers a reactivity advantage over the regioisomeric 5-Bromo-2-propoxypyridine . The ortho-pyridine nitrogen activates the C2–Br bond toward oxidative addition, potentially allowing lower catalyst loading (e.g., 1 mol% Pd vs 2–3 mol%) or shorter reaction times to achieve full conversion, which becomes significant when scaling across 96-well or larger array formats. Procurement of the correct regioisomer is essential to avoid batch-wise variability in coupling efficiency.

Linear vs Branched Alkoxy SAR Exploration

In a series where lipophilicity must remain constant but the steric presentation of the alkoxy chain is under investigation, the pair 2-Bromo-5-propoxypyridine (n-propoxy) and 2-Bromo-5-isopropoxypyridine (isopropoxy) provides an isolipophilic comparator set with divergent steric profiles . The linear n-propoxy chain may access narrow enzyme sub-pockets inaccessible to the branched isopropoxy group, while the latter may confer greater metabolic stability via steric shielding of the ether oxygen. Both compounds must be procured as distinct entities because their equivalent LogP values mask functionally significant topological differences.

Process Development and Batch-to-Batch Reproducibility

When transitioning a synthetic route from discovery scale to process development, the availability of 2-Bromo-5-propoxypyridine with documented multi-technique QC (≥95% purity by HPLC, identity confirmed by NMR and GC) reduces the risk of catalyst poisoning by trace impurities (e.g., residual 2-Bromo-5-hydroxypyridine). Process chemists should specify this compound with full analytical certification rather than accepting a generic '2-bromo-5-alkoxypyridine' from a supplier lacking comparable QC transparency, as undocumented purity variations can confound yield reproducibility across batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-propoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.